molecular formula C14H11Cl2N5S B10948799 3-[(3,4-dichlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-amine

3-[(3,4-dichlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10948799
M. Wt: 352.2 g/mol
InChI Key: FBJHCBOQORTNGR-UHFFFAOYSA-N
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Description

3-[(3,4-DICHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DICHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a dichlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(3,4-DICHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
  • 3-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

3-[(3,4-DICHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-4-AMINE is unique due to the presence of both the pyridine ring and the dichlorobenzyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11Cl2N5S

Molecular Weight

352.2 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H11Cl2N5S/c15-11-4-3-9(6-12(11)16)8-22-14-20-19-13(21(14)17)10-2-1-5-18-7-10/h1-7H,8,17H2

InChI Key

FBJHCBOQORTNGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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